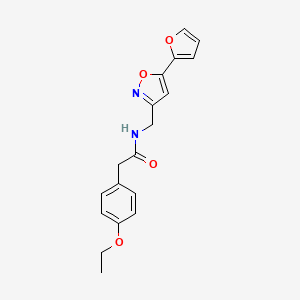

2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest is part of a broader class of organic molecules that have been synthesized and studied for various biological activities and chemical properties. Such compounds often contain furan, isoxazole, and acetamide moieties, which contribute to their unique chemical behaviors and potential applications in different fields, including medicinal chemistry.

Synthesis Analysis

Synthesis of structurally related compounds involves multi-step chemical processes, including the formation of furan and isoxazole rings, often through cyclization reactions and the attachment of acetamide groups. For example, one study describes the synthesis of related compounds using a one-pot synthesis approach, which could be applicable for synthesizing the compound of interest with adjustments to starting materials and reaction conditions (Bai et al., 2011).

Molecular Structure Analysis

The molecular and solid-state structures of related compounds are characterized using techniques such as single crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice and intermolecular interactions. This information is crucial for understanding the compound's chemical behavior and reactivity (Rahmani et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving such compounds typically explore their reactivity under various conditions, including their participation in forming coordination complexes and their behavior in the presence of different reagents. For instance, studies have investigated the formation of coordination complexes with metals, which can reveal insights into the ligand behavior of similar compounds (Chkirate et al., 2019).

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

A study by Coleman et al. (2000) explores the metabolism of chloroacetamide herbicides, including acetochlor, in human and rat liver microsomes, highlighting the complex metabolic pathways involved in their bioactivation and potential carcinogenicity. This research might be indirectly relevant due to the structural similarity between chloroacetamide herbicides and the queried compound, suggesting potential applications in understanding metabolic pathways and toxicity of related compounds Coleman et al., 2000.

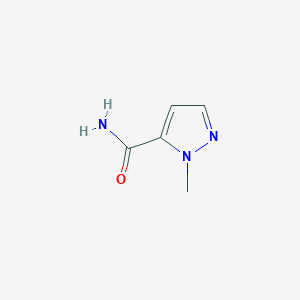

Novel Co(II) and Cu(II) Coordination Complexes

Chkirate et al. (2019) discuss the synthesis of pyrazole-acetamide derivatives and their coordination complexes, emphasizing their significant antioxidant activity. This study demonstrates the potential of acetamide derivatives in developing compounds with biological activity, suggesting a possible area of research for the compound regarding its antioxidant properties and coordination chemistry Chkirate et al., 2019.

Synthesis and Biological Activity of Related Compounds

The research on novel dicationic imidazo[1,2-a]pyridines and related compounds by Ismail et al. (2004) highlights the strong DNA affinities and in vivo activity of these compounds in the trypanosomal STIB900 mouse model. This study points to the potential for compounds with similar structures to exhibit significant biological activities, including antiprotozoal effects, which could be an area of interest for the application of the queried compound Ismail et al., 2004.

Chemoselective Acetylation and Drug Synthesis

Magadum and Yadav (2018) detail the chemoselective acetylation of 2-aminophenol using immobilized lipase, a process relevant for synthesizing intermediates for antimalarial drugs. This research underscores the importance of specific chemical reactions in producing pharmacologically relevant compounds, which could relate to synthesizing derivatives of the compound for potential drug development Magadum & Yadav, 2018.

properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-2-22-15-7-5-13(6-8-15)10-18(21)19-12-14-11-17(24-20-14)16-4-3-9-23-16/h3-9,11H,2,10,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIARSCIPHNBHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2488459.png)

![furan-2-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2488461.png)

![N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2488464.png)

![4-Methyl-3-(nitromethyl)-2-(2-oxo-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}ethyl)cyclopentan-1-one](/img/structure/B2488465.png)

![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/no-structure.png)

![N-[3-Methyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2488473.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488478.png)